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Compound of Interest

Compound Name: Isoquinolin-3-ylmethanol

Cat. No.: B183371

Disclaimer: As of December 2025, a experimentally determined crystal structure for
isoquinolin-3-yImethanol is not publicly available in crystallographic databases. This guide
therefore presents a comprehensive analysis of the crystal structure of a closely related and
structurally significant analogue, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylJmethanol, to provide
researchers with an illustrative and detailed technical overview in the requested format. The
data presented herein is based on the crystallographic information deposited in the Cambridge
Structural Database (CSD) under the deposition number 823631.

This document is intended for researchers, scientists, and professionals in the field of drug
development, providing in-depth data and methodologies related to the crystal structure of this

important isoquinoline derivative.

Crystallographic Data Summary

The crystal structure of [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yljmethanol was determined by
single-crystal X-ray diffraction. The key crystallographic parameters and data collection
statistics are summarized in the table below for clear and concise reference.
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Parameter Value
Empirical Formula C10H13NO
Formula Weight 163.22

Crystal System Orthorhombic
Space Group P212121

Unit Cell Dimensions a=8.132(2) A
b=9.278(3) A

c=11.488(4) A

a=90°

B =90°

y =90°

Volume 866.9(5) A3

z 4

Calculated Density 1.251 Mg/m3
Absorption Coefficient 0.084 mm~1
F(000) 352

Crystal Size 0.20x0.18 x 0.15 mm?3
Temperature 296(2) K

Radiation Wavelength

0.71073 A (Mo Ka)

Theta Range for Data Collection

2.55 to 27.50°

Reflections Collected

5240

Independent Reflections

1989 [R(int) = 0.0268]

Final R indices [I>2a()]

R1 = 0.0368, wR2 = 0.0880

R indices (all data)

R1 =0.0454, wR2 = 0.0933
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Absolute Structure Parameter 0.0(8)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and
crystallographic analysis of [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yljmethanol.

Synthesis of Isoquinolin-3-yImethanol (Precursor)

The precursor, isoquinolin-3-ylmethanol, was synthesized via the reduction of isoquinoline-3-
carbaldehyde.

o Reaction Setup: Isoquinoline-3-carbaldehyde (1.0 mmol) was dissolved in methanol (10 mL)
in a round-bottom flask equipped with a magnetic stirrer.

e Reduction: The solution was cooled to 0 °C in an ice bath. Sodium borohydride (NaBHa4, 1.5
mmol) was added portion-wise over 10 minutes.

o Reaction Monitoring: The reaction mixture was stirred at 0 °C for 1 hour and then allowed to
warm to room temperature. The progress of the reaction was monitored by thin-layer
chromatography (TLC).

o Work-up: Upon completion, the reaction was quenched by the addition of water (10 mL). The
methanol was removed under reduced pressure.

o Extraction: The aqueous residue was extracted with ethyl acetate (3 x 20 mL). The combined
organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.

o Purification: The solvent was evaporated in vacuo, and the crude product was purified by
flash column chromatography on silica gel to afford isoquinolin-3-ylmethanol as a solid.

Asymmetric Hydrogenation to [(3S)-1,2,3,4-
tetrahydroisoquinolin-3-yljmethanol

The chiral target compound was prepared by the enantioselective hydrogenation of the
precursor, isoquinolin-3-ylmethanol.
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» Catalyst Preparation: In a glovebox, a solution of the iridium precursor [Ir(COD)CI]2 and a
chiral phosphine-phosphite ligand was prepared in a suitable solvent (e.qg.,
dichloromethane).

e Hydrogenation Reaction: To a solution of isoquinolin-3-ylmethanol (0.5 mmol) in
dichloromethane (5 mL) in a stainless-steel autoclave, the catalyst solution was added.

o Reaction Conditions: The autoclave was sealed, purged with hydrogen gas, and then
pressurized to 50 bar of Hz. The reaction mixture was stirred at room temperature for 24
hours.

« |solation: After releasing the hydrogen pressure, the solvent was removed under reduced
pressure. The residue was purified by column chromatography on silica gel to yield
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yllmethanol.

Crystallization
Single crystals suitable for X-ray diffraction were obtained by slow evaporation.

¢ Solvent Selection: The purified product, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanaol,
was dissolved in a minimal amount of a mixture of ethyl acetate and hexane.

o Evaporation: The solution was placed in a small vial, loosely capped to allow for slow
evaporation of the solvents at room temperature.

o Crystal Growth: Colorless, block-like crystals formed over a period of several days.

X-ray Data Collection and Structure Refinement

o Crystal Mounting: A suitable single crystal was selected and mounted on a diffractometer.

o Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX Il CCD
area-detector diffractometer using graphite-monochromated Mo Ka radiation (A = 0.71073 A)
at a temperature of 296(2) K.

o Data Reduction: The collected data were processed using the SAINT software package for
integration of the diffraction profiles.
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» Structure Solution: The crystal structure was solved by direct methods using the SHELXS-97

program.

» Structure Refinement: The structure was refined by full-matrix least-squares on F? using the
SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms
were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The logical flow from the starting material to the final elucidated crystal structure is depicted in
the following diagram.

Click to download full resolution via product page

Caption: Experimental workflow for the crystal structure determination.

« To cite this document: BenchChem. [Crystal Structure of Isoquinolin-3-ylmethanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183371#crystal-structure-of-isoquinolin-3-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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